molecular formula C9H12O2 B6195284 rac-(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid CAS No. 1052111-11-1

rac-(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid

Cat. No.: B6195284
CAS No.: 1052111-11-1
M. Wt: 152.2
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Description

rac-(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid: is a bicyclic compound with a unique structure that includes a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid typically involves the use of cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to reduce the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where the carboxylic acid group can be converted to esters or amides using reagents like alcohols or amines in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Alcohols, amines, catalysts such as sulfuric acid or dicyclohexylcarbodiimide.

Major Products Formed:

    Oxidation: Oxidized derivatives such as ketones or aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Ester or amide derivatives.

Scientific Research Applications

Chemistry: In chemistry, rac-(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving carboxylic acids. It may also serve as a model compound for studying the behavior of bicyclic structures in biological systems.

Medicine: In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The carboxylic acid group can be modified to create compounds with improved pharmacokinetic properties.

Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. Its bicyclic structure can impart unique mechanical and chemical properties to the resulting materials.

Mechanism of Action

The mechanism of action of rac-(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The bicyclic structure can also affect the compound’s binding affinity and specificity for different targets.

Comparison with Similar Compounds

  • rac-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid
  • rac-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one
  • 8-azabicyclo[3.2.1]octanes

Uniqueness: rac-(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a carboxylic acid group. This combination of features makes it distinct from other bicyclic compounds, which may have different functional groups or stereochemistry.

Properties

CAS No.

1052111-11-1

Molecular Formula

C9H12O2

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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